molecular formula C16H12FN3O2S B12836647 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

Cat. No.: B12836647
M. Wt: 329.4 g/mol
InChI Key: BGDFKBBLHSGXHP-UHFFFAOYSA-N
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Description

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluoroaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

    Introduction of the Fluoroaniline Moiety: The fluoroaniline group is introduced via a nucleophilic substitution reaction, where 3-fluoroaniline reacts with the thiazole intermediate.

    Coupling with Benzamide: The final step involves coupling the thiazole-fluoroaniline intermediate with 2-hydroxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluoroaniline moiety may enhance the compound’s binding affinity to its targets. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-1,3-thiazole derivatives: These compounds share the thiazole ring and aniline moiety but lack the fluoro and hydroxyl groups.

    2-hydroxybenzamide derivatives: These compounds have the benzamide and hydroxyl groups but lack the thiazole and fluoroaniline moieties.

Uniqueness

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is unique due to the combination of the thiazole ring, fluoroaniline moiety, and hydroxylbenzamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

InChI

InChI=1S/C16H12FN3O2S/c17-10-2-1-3-11(7-10)20-16-19-8-14(23-16)9-4-5-13(21)12(6-9)15(18)22/h1-8,21H,(H2,18,22)(H,19,20)

InChI Key

BGDFKBBLHSGXHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N

Origin of Product

United States

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